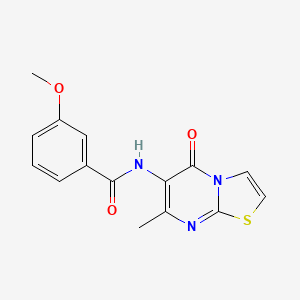![molecular formula C10H8F2N2O2 B2746185 methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate CAS No. 1336890-32-4](/img/structure/B2746185.png)
methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the molecular formula C10H8F2N2O2 . It has a molecular weight of 226.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 74-75 degrees Celsius . It is a powder at room temperature and is typically stored under normal conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is involved in the synthesis of complex organic molecules with potential applications in various fields. For instance, the synthesis of trisubstituted imidazoles through palladium-catalyzed cyclization demonstrates the compound's role in producing amino acid mimetics with a C-terminal imidazole, which are significant for peptide research and drug development (Zaman et al., 2005).
Luminescence Sensing
This compound derivatives have been explored for their luminescence sensing capabilities. Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrate selective sensitivity towards benzaldehyde-based derivatives, showcasing potential applications in fluorescence sensing for environmental monitoring and safety assessments (Shi et al., 2015).
Non-Linear Optical Materials
The compound's derivatives exhibit promising characteristics as non-linear optical (NLO) materials due to significant values of molecular hyperpolarizabilities. Such materials are crucial for the development of NLO devices, which have applications in telecommunications, data storage, and optical switching (Manikandan et al., 2019).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have been evaluated for their antimicrobial and antitubercular properties. Compounds synthesized from this chemical have shown potent activity against various strains of bacteria and Mycobacterium tuberculosis, indicating potential therapeutic applications in treating infectious diseases (Karthikeyan et al., 2017).
Pesticide Removal and Environmental Applications
Metal-organic frameworks (MOFs) constructed using derivatives of this compound have demonstrated capabilities in luminescence sensing and effective removal of pesticides from environmental samples. This highlights its potential in developing materials for environmental remediation and monitoring harmful substances (Zhao et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for the use of this compound would depend on its specific applications. Imidazole compounds are widely used in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially find use in these or other areas.
Propiedades
IUPAC Name |
methyl 2-(difluoromethyl)-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSQSNRYTWUFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2746104.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)
![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)
![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)
![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)


![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)
![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)